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Compound of Interest

Compound Name:
2,3-Difluoro-6-

methoxybenzaldehyde

Cat. No.: B067421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Difluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that

serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its

unique substitution pattern, featuring two adjacent fluorine atoms and a methoxy group, imparts

specific electronic and conformational properties that are leveraged in modern medicinal

chemistry. This guide provides a comprehensive overview of its physicochemical properties,

synthesis, spectroscopic characterization, applications in drug development, and safety

protocols. The compound is notably a key intermediate in the synthesis of Linzagolix, a

gonadotropin-releasing hormone (GnRH) receptor antagonist, and has been identified as an

impurity related to Zavegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist.

Physicochemical Properties
The key physical and chemical properties of 2,3-Difluoro-6-methoxybenzaldehyde are

summarized below. This data is essential for reaction planning, safety assessment, and

analytical method development.
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Property Value Reference(s)

CAS Number 187543-87-9 [1][2][3]

Molecular Formula C₈H₆F₂O₂ [1][2][4]

Molecular Weight 172.13 g/mol [1][3][4]

Appearance
White to light orange powder

or crystal
[5]

Melting Point 55-57 °C [2][5]

Boiling Point 233.0 °C (at 760 mmHg) [2][5]

Density 1.289 g/cm³ (Predicted) [2][5]

Flash Point 92.1 °C [2]

Vapor Pressure 0.0571 mmHg (at 25 °C) [2]

Solubility

Information not widely

available; likely soluble in

common organic solvents.

Storage
Under inert gas (Nitrogen or

Argon) at 2-8°C
[2][5]

Sensitivity Air Sensitive [2][5]

Synthesis and Purification
The most commonly cited synthesis of 2,3-Difluoro-6-methoxybenzaldehyde involves the

directed ortho-metalation of 3,4-difluoroanisole, followed by formylation.

Experimental Protocol: Synthesis via Ortho-metalation
This procedure details the synthesis starting from 3,4-difluoroanisole.

Reagents and Materials:

3,4-Difluoroanisole (46.8 g, 325 mmol)
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Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)

N,N-Dimethylformamide (DMF), dry (27.6 mL, 358 mmol)

Tetrahydrofuran (THF), dry

Acetic acid

Diethyl ether

Magnesium sulfate (anhydrous)

Petroleum ether (40-60 °C)

Water, 0.2 N Hydrochloric acid, Brine

Procedure:

Reaction Setup: In a multi-neck flask under a nitrogen atmosphere, dilute the 2 M LDA

solution (171 mL) with dry THF (250 mL). Cool the solution to -75 °C using a dry ice/acetone

bath.

Addition of Starting Material: Slowly add a solution of 3,4-difluoroanisole (46.8 g) in dry THF

(100 mL) dropwise to the LDA solution, ensuring the internal temperature remains at -75 °C.

Stir the resulting mixture at this temperature for 1 hour.[1]

Formylation: Add dry N,N-dimethylformamide (27.6 mL) dropwise to the reaction mixture.

Continue stirring at -70 °C for an additional 10 minutes.[1]

Quenching: Quench the reaction by adding acetic acid (30 mL) followed by water (400 mL).

Allow the mixture to warm to 10 °C.[1]

Extraction and Work-up: Transfer the mixture to a separatory funnel and extract the product

into diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water

(250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[1]

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure to yield a red-orange oil which
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crystallizes upon standing.[1]

Purification: Purify the crude solid by recrystallization from a mixture of diethyl ether and

petroleum ether (40-60 °C). This affords the final product, 2,3-difluoro-6-
methoxybenzaldehyde, as a solid. Reported Yield: 53.0 g (95%).[1]

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 2,3-Difluoro-6-methoxybenzaldehyde.
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Spectroscopic Characterization
Spectroscopic data is crucial for the structural confirmation and purity assessment of the

compound.

Data Type Details Reference(s)

¹H NMR

(300 MHz, CDCl₃) δ: 10.40 (s,

1H, CHO), 7.37 (q, 1H, ArH),

6.71 (m, 1H, ArH), 3.93 (s, 3H,

OCH₃)

[1]

¹³C NMR
Experimental data not

available in cited literature.

Mass Spec.

Predicted Monoisotopic Mass:

172.03358 Da. Predicted m/z

for adducts: [M+H]⁺:

173.04086, [M+Na]⁺:

195.02280

Applications in Drug Development
2,3-Difluoro-6-methoxybenzaldehyde is a valuable precursor for active pharmaceutical

ingredients (APIs), primarily due to the advantageous properties conferred by its fluorine

substituents, such as enhanced metabolic stability and binding affinity.[6]

Key Intermediate for Linzagolix (GnRH Antagonist)
Linzagolix is an oral GnRH receptor antagonist approved for the management of uterine

fibroids.[1] The "(2,3-difluoro-6-methoxyphenyl)methoxy" fragment of Linzagolix is derived

directly from 2,3-difluoro-6-methoxybenzaldehyde.

The synthesis involves a two-step conversion: reduction of the aldehyde to a benzyl alcohol,

followed by a Williamson ether synthesis with the phenolic coupling partner.

Step 1: Reduction to (2,3-Difluoro-6-methoxyphenyl)methanol
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Dissolve 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-

bottom flask and cool to 0 °C in an ice bath.

Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the

temperature below 10 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-

2 hours until TLC indicates completion.

Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH

~5-6.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure to yield the benzyl alcohol, which can be

used directly or purified by chromatography.

Step 2: Williamson Ether Synthesis

In a flask, suspend the phenolic coupling partner (e.g., 2-fluoro-4-methoxy-5-nitrophenol, a

Linzagolix precursor) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or cesium

carbonate (Cs₂CO₃) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

Add a solution of the (2,3-Difluoro-6-methoxyphenyl)methanol (converted to its

corresponding benzyl bromide or chloride, or used with a Mitsunobu reaction setup) to the

suspension.

Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete

as monitored by TLC or LC-MS.

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

Purify the residue by column chromatography to yield the desired benzyl ether intermediate

of Linzagolix.
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Caption: Pathway from the aldehyde to a key Linzagolix intermediate.

Linzagolix competitively binds to GnRH receptors on pituitary gonadotroph cells. This action

blocks the endogenous GnRH from binding, thereby inhibiting the downstream signaling

cascade that leads to the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating

Hormone (FSH). The subsequent reduction in circulating LH and FSH levels leads to

suppressed ovarian production of estrogen, which alleviates the symptoms of estrogen-

dependent conditions like uterine fibroids and endometriosis.
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Click to download full resolution via product page

Caption: Mechanism of action of Linzagolix as a GnRH receptor antagonist.

Role in Zavegepant (CGRP Antagonist) Quality Control
2,3-Difluoro-6-methoxybenzaldehyde has been identified as "Zavegepant Impurity 56". This

indicates its relevance not as a direct precursor, but as a potential process-related impurity or

degradation product in the manufacturing of Zavegepant, a CGRP receptor antagonist for the

acute treatment of migraine. Its monitoring is therefore important for the quality control and

regulatory filing of Zavegepant.

Migraines are associated with elevated levels of the neuropeptide CGRP, which causes

vasodilation and signals pain in the trigeminal nervous system. Zavegepant is a small molecule

antagonist that blocks the CGRP receptor. By preventing CGRP from binding to its receptor on

trigeminal neurons and meningeal blood vessels, Zavegepant inhibits the downstream pain

signaling and vasodilation, thereby providing relief from migraine attacks.[2][6]
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Caption: Mechanism of action of Zavegepant as a CGRP receptor antagonist.

Safety and Handling
Appropriate safety measures must be observed when handling 2,3-Difluoro-6-
methoxybenzaldehyde.
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Aspect Recommendation Reference(s)

Hazard Codes Xi (Irritant) [5]

Risk Statements
R36/37/38: Irritating to eyes,

respiratory system, and skin.
[5]

Personal Protective Equipment

(PPE)

Safety glasses with side-

shields, chemical-resistant

gloves, lab coat.

Engineering Controls
Handle in a well-ventilated

area or a chemical fume hood.

Handling

Avoid contact with skin, eyes,

and clothing. Avoid ingestion

and inhalation. Keep away

from ignition sources.

Storage

Keep container tightly closed

in a dry, cool, and well-

ventilated place. Store under

an inert atmosphere (e.g.,

nitrogen) at 2-8°C.

[2][5]

First Aid (Eyes)

Rinse immediately with plenty

of water for at least 15

minutes. Seek medical

attention.

First Aid (Skin)

Wash off immediately with

plenty of soap and water.

Remove contaminated

clothing.

First Aid (Inhalation)

Move to fresh air. If breathing

is difficult, give oxygen. Seek

medical attention.

Conclusion
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2,3-Difluoro-6-methoxybenzaldehyde is a specialized chemical intermediate with significant

value in the pharmaceutical industry. Its well-defined synthesis and specific reactivity make it

an essential component for producing advanced therapeutics like the GnRH antagonist

Linzagolix. A thorough understanding of its properties, synthesis, and handling is paramount for

its effective and safe utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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